p-Isopropylphenyl-p-tolyl-amine
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Overview
Description
P-Isopropylphenyl-p-tolyl-amine is a chemical compound with the molecular formula C16H19N . It is also known as diphenylamine and serves as an intermediary for the synthesis of diverse chemicals, such as antioxidants, rubber, and pharmaceuticals.
Synthesis Analysis
A novel synthesis method for isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent .Molecular Structure Analysis
The molecular structure of p-Isopropylphenyl-p-tolyl-amine consists of an amine, a tolyl moiety, and an isopropyl phenyl group on the aromatic ring.Chemical Reactions Analysis
The epoxy groups in epoxy resin react with amino groups to form new C–N and hydroxyl groups during the curing reaction process .Scientific Research Applications
Summary of the Application
Isothiocyanates are important organic synthetic intermediates and are widely applied in bioconjugate chemistry . “p-Isopropylphenyl-p-tolyl-amine” can be used in the synthesis of isothiocyanates .
Methods of Application or Experimental Procedures
A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .
Results or Outcomes
The yields of some products could be more than 90% . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate . It has the potential to realize the industrial production of some complicated isothiocyanates .
2. Anti-inflammatory Performance of Cyclizine Derivatives
Summary of the Application
Cyclizine, a piperazine derivative, shows pharmacological properties such as anti-inflammatory, anti-allergic and anti-platelet effects . “p-Isopropylphenyl-p-tolyl-amine” can be used to synthesize new cyclizine derivatives .
Methods of Application or Experimental Procedures
Two new tolyl and cumene derivatives of cyclizine were synthesized to investigate their acute and chronic anti-inflammatory activities in formalin and histamine-induced rat paw edema .
Results or Outcomes
Findings proved reduction in formalin-induced rat paw edema and vascular permeability (acute inflammation) by the cyclizine derivatives at 30 min after the injection . In addition, results in histamine-induced rat paw edema showed anti-inflammatory effects of all drugs started 60 min after the injection .
Safety And Hazards
The safety data sheet for p-Isopropylphenyl-p-tolyl-amine suggests that it should be used only for R&D and not for medicinal, household, or other use . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, it should be washed off with soap and plenty of water .
Future Directions
The construction of an aryl ketone structural unit by means of catalytic carbon–carbon coupling reactions represents the state-of-the-art in organic chemistry . The direct deoxygenative ketone synthesis in aqueous solution from readily available aromatic carboxylic acids and alkenes, affording structurally diverse ketones in moderate to good yields, represents not only the advancement for the streamlined synthesis of aromatic ketones from feedstock chemicals, but also a photoredox radical activation mode beyond the redox potential of carboxylic acids .
properties
IUPAC Name |
4-methyl-N-(4-propan-2-ylphenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-12(2)14-6-10-16(11-7-14)17-15-8-4-13(3)5-9-15/h4-12,17H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMQYRHTSCDPFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628219 |
Source
|
Record name | 4-Methyl-N-[4-(propan-2-yl)phenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Isopropylphenyl-p-tolyl-amine | |
CAS RN |
494834-22-9 |
Source
|
Record name | 4-Methyl-N-[4-(propan-2-yl)phenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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